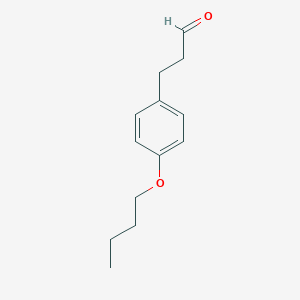
Benzenepropanal, 4-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 4-butoxy-, also known as Benzenepropanal, 4-butoxy-, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by a benzene ring substituted with a butoxy group and a propanal group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenepropanal, 4-butoxy- can be synthesized through multiple routes. One common method involves the reaction of 4-butoxybenzyl chloride with propanal in the presence of a base. Another method includes the oxidation of 4-butoxybenzenepropanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods: Industrial production of 4-butoxy-benzenepropanal typically involves large-scale oxidation processes. The starting material, 4-butoxybenzenepropanol, is subjected to controlled oxidation conditions to yield the desired aldehyde. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenepropanal, 4-butoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: Reduction of the aldehyde group yields 4-butoxybenzenepropanol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-Butoxybenzoic acid.
Reduction: 4-Butoxybenzenepropanol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenepropanal, 4-butoxy- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-butoxy-benzenepropanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various chemical transformations, making 4-butoxy-benzenepropanal a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Butoxybenzaldehyde: Similar structure but lacks the propanal group.
4-Butoxybenzoic acid: An oxidized form of 4-butoxy-benzenepropanal.
4-Butoxybenzyl alcohol: A reduced form of 4-butoxy-benzenepropanal.
Uniqueness: Benzenepropanal, 4-butoxy- is unique due to its combination of a butoxy group and a propanal group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
115514-11-9 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)propanal |
InChI |
InChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3 |
Clé InChI |
BDJUTJCWEWKYNG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC=O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















